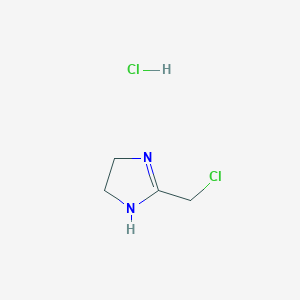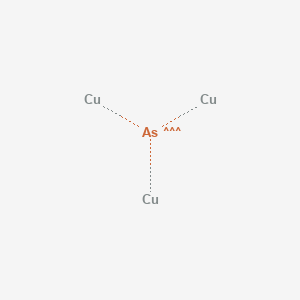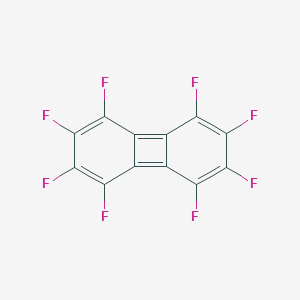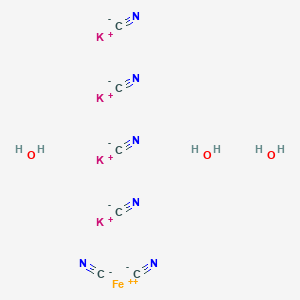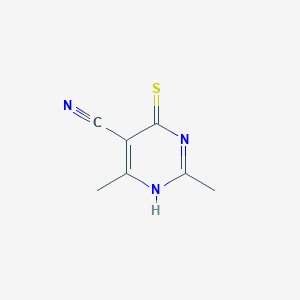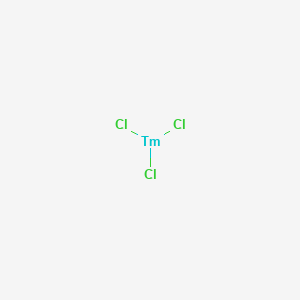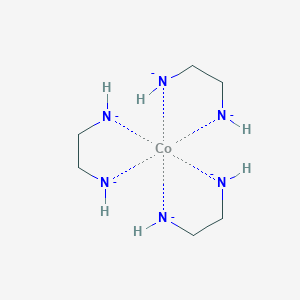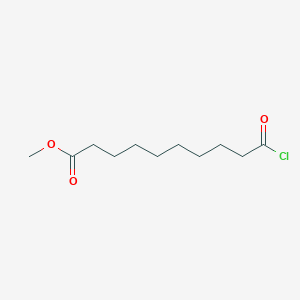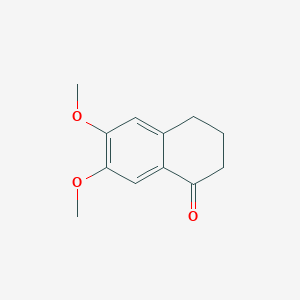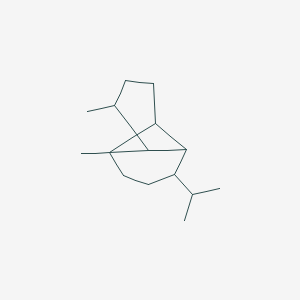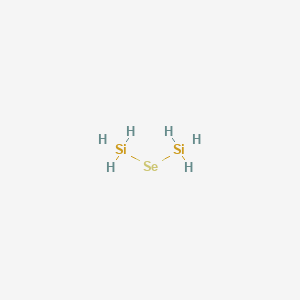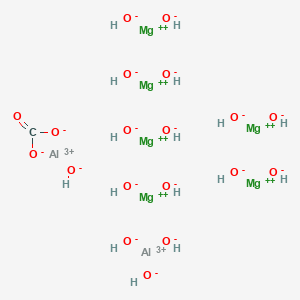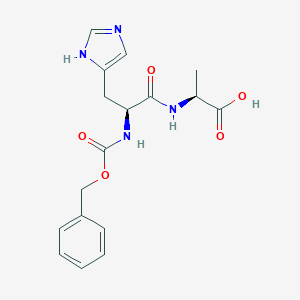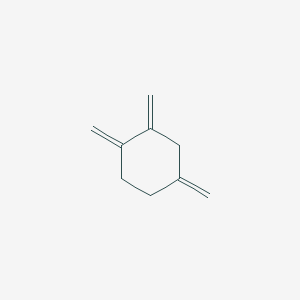
1,2,4-Trimethylidenecyclohexane
Vue d'ensemble
Description
1,2,4-Trimethylidenecyclohexane, also known as TMCH, is a cyclic hydrocarbon with the chemical formula C9H14. It is a colorless liquid with a strong odor, and it is commonly used in scientific research for its unique properties. TMCH is a highly reactive compound that is often used as a starting material for the synthesis of other compounds. In
Applications De Recherche Scientifique
Oxidation Studies
1,2,4-Trimethylidenecyclohexane (T124MCH) has been studied for its oxidation properties, particularly at low temperatures. This research is relevant in understanding its behavior as a surrogate compound for kerosene and diesel. It helps in releasing active intermediates and soot precursors, crucial for fuel analysis (Liu et al., 2019).
Synthesis and Characterization
The synthesis and characterization of different geometric isomers of 1,2,4-trimethylcyclohexanes have been achieved. This research provides insights into the stereochemistry and physical properties of these compounds (Mahmoud, 1968).
Thermal Isomerization
Studies have shown that compounds like 1,4-Bis(ethenylidene)cyclohexane can be thermally isomerized to produce 1,2,4-trimethylenecyclohexane. This research is significant in understanding thermal behavior and potential applications in material science (Lenk & Hopf, 1982).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds like 1,3,5-trimethylbenzene to produce 1,3,5-trimethylcyclohexane have been conducted. This is crucial in understanding reaction dynamics and product purity in chemical synthesis (Ray & Carr, 1995).
Chemical Synthesis and Applications
Research on the synthesis of novel compounds using 1,2-Diaminocyclohexane and their potential applications has been conducted. This includes studies on organic compounds and intermediates in chemical reactions (Diansheng, 2004).
Propriétés
Numéro CAS |
14296-81-2 |
|---|---|
Nom du produit |
1,2,4-Trimethylidenecyclohexane |
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1,2,4-trimethylidenecyclohexane |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |
Clé InChI |
AMBNQWVPTPHADI-UHFFFAOYSA-N |
SMILES |
C=C1CCC(=C)C(=C)C1 |
SMILES canonique |
C=C1CCC(=C)C(=C)C1 |
Autres numéros CAS |
14296-81-2 |
Synonymes |
1,2,4-Tris(methylene)cyclohexane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

